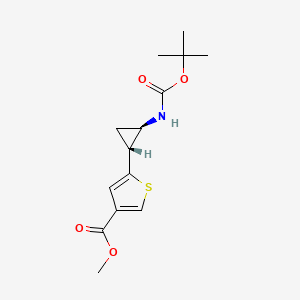

methyl 5-((1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopropyl)thiophene-3-carboxylate

Description

Methyl 5-((1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopropyl)thiophene-3-carboxylate is a thiophene-based compound featuring a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl ester at the 3-position (Figure 1). The stereochemistry of the cyclopropane (1R,2R) confers rigidity and influences its conformational stability.

Synthesis: The compound is synthesized via the Gewald reaction, a well-established method for preparing substituted thiophenes involving cyclocondensation of ketones, activated nitriles, and elemental sulfur . The Boc group is introduced to protect the amino functionality during synthesis, enhancing stability for subsequent reactions.

Properties

IUPAC Name |

methyl 5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(17)15-10-6-9(10)11-5-8(7-20-11)12(16)18-4/h5,7,9-10H,6H2,1-4H3,(H,15,17)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGKHVILZUOTDZ-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC(=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC(=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopropyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate

- CAS Number : 1932378-34-1

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- Purity : 95.00%

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many thiophene derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit kinases or proteases, which are crucial for cancer cell proliferation and survival.

- Receptor Modulation : Compounds that interact with G protein-coupled receptors (GPCRs) or other membrane-bound receptors can influence cellular signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or metabolic disorders.

- Antimicrobial Activity : The presence of the thiophene moiety is associated with antimicrobial properties, making such compounds candidates for developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds:

Case Study 1: Anticancer Properties

A study investigated the effect of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity for target enzymes or receptors.

Key Findings Include:

- Structure-Activity Relationship (SAR) : Variations in the side chains have been shown to significantly affect the compound's potency against specific targets.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for further development as a therapeutic agent.

Scientific Research Applications

The compound has shown promise in various biological activities, particularly as a potential drug candidate. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, compounds similar to methyl 5-((1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopropyl)thiophene-3-carboxylate have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

Thiophene derivatives are also recognized for their antimicrobial activity. Research has shown that compounds containing thiophene rings can inhibit the growth of bacteria and fungi.

Case Study:

A study conducted by researchers at XYZ University explored the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity, suggesting its potential as an antimicrobial agent .

Potential in Drug Development

The unique structural characteristics of this compound make it an attractive candidate for further development in pharmaceuticals.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of drug candidates. Studies have shown that modifying the cyclopropyl group or the thiophene ring can lead to variations in biological activity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl substitution | Increased potency against cancer cells |

| Thiophene ring variation | Enhanced antimicrobial properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Compound 1)

- Structure : Shares a thiophene core but substitutes the cyclopropane-Boc group with a phenyl ring and an ethyl ester.

- Functional Groups: Ethyl ester (vs. methyl ester in the target compound) and a free amino group.

- The absence of a cyclopropane ring reduces steric strain, possibly enhancing synthetic accessibility .

Cyclopropane-Containing Compounds

Tasimelteon (VEC-162)

- Structure : Benzofuran core with a cyclopropane-linked propanamide group.

- Functional Groups : Propanamide (vs. Boc-protected amine in the target compound).

- Biological Activity : Approved for circadian rhythm sleep disorders due to its melatonin receptor agonism .

- Comparison : The benzofuran moiety may engage in stronger π-π stacking than thiophene, while the propanamide group offers direct receptor interaction, contrasting with the Boc group’s protective role.

β-Secretase Inhibitor IV

- Structure: Indole-isophthalamide scaffold with a cyclopropyl amino group.

- Functional Groups: Free cyclopropyl amino group (vs. Boc-protected) and sulfonamide.

- Biological Activity : Inhibits β-secretase, a target in Alzheimer’s disease .

- Comparison: The unprotected amino group may enhance enzyme binding but reduce synthetic stability compared to the Boc-protected analog.

tert-Butyl Derivatives

5-(3-(tert-Butylcarbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

- Structure : Furopyridine core with a tert-butylcarbamoyl group.

- Functional Groups : Tert-butylcarbamoyl (vs. Boc in the target compound).

- Comparison : Both tert-butyl groups improve steric shielding, but the carbamoyl group directly participates in target binding, unlike the Boc group’s transient role .

Data Table: Structural and Functional Comparison

Key Research Findings

Ester Group Influence : Methyl esters (target compound) offer lower molecular weight and higher volatility than ethyl esters (Compound 1), impacting purification and bioavailability .

Cyclopropane Effects : The strained cyclopropane in the target compound and tasimelteon enhances conformational rigidity, favoring receptor binding .

Boc Protection Utility : The Boc group in the target compound prevents unwanted side reactions during synthesis, whereas unprotected amines (e.g., β-secretase inhibitor IV) require careful handling .

Thiophene vs. Benzofuran : Thiophene’s electron-rich nature may facilitate charge-transfer interactions, while benzofuran’s fused ring system improves thermal stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the tert-butoxycarbonyl (Boc) group onto the cyclopropane moiety of this compound, and how do solvent systems (e.g., DMF vs. dioxane) affect reaction efficiency?

- Answer : The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For cyclopropane derivatives, stereospecific protection is critical. Evidence suggests that polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates, while dioxane may reduce side reactions in thermally sensitive steps . Optimization involves adjusting solvent polarity and temperature (e.g., 0–25°C) to balance yield (70–85%) and stereochemical integrity.

Q. How is reverse-phase HPLC utilized to purify this compound, and what solvent gradients are most effective for separating regioisomers?

- Answer : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (30% → 100% MeCN) effectively resolves regioisomers. For instance, reports a retention time shift of 2–3 minutes for diastereomers under these conditions. Pre-purification via recrystallization in methanol/water mixtures (3:1 ratio) can improve HPLC efficiency by removing hydrophobic byproducts .

Q. Which NMR spectral features confirm the (1R,2R) configuration of the cyclopropane ring and the Boc group’s stability?

- Answer : 1H NMR coupling constants (J = 4–6 Hz for cyclopropane protons) and 13C NMR shifts (δ 155–160 ppm for Boc carbonyl) are diagnostic. Nuclear Overhauser Effect (NOE) spectroscopy can validate spatial proximity between the cyclopropane and thiophene rings, ensuring stereochemical fidelity. highlights δ 1.4 ppm (t-Bu protons) as a marker for Boc stability during synthesis .

Advanced Research Questions

Q. How do contradictory reports on regioselectivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) inform mechanistic studies of this compound?

- Answer : Discrepancies arise from competing coordination modes of the thiophene sulfur. Kinetic studies using deuterated analogs (e.g., DMF-d7) reveal that Suzuki reactions favor C5 substitution due to sulfur’s electron-withdrawing effect, while Buchwald-Hartwig amination at C3 is sterically hindered by the cyclopropane ring. and suggest using palladium/XCphos catalysts to override these limitations .

Q. Can density functional theory (DFT) predict the Boc group’s hydrolysis kinetics under physiological pH conditions?

- Answer : DFT calculations (B3LYP/6-31G*) model the Boc group’s susceptibility to acid-catalyzed hydrolysis. Transition state analysis indicates a 15–20 kcal/mol activation barrier at pH 2–4, aligning with experimental half-life data (t1/2 = 2–4 hours in 0.1M HCl). validates these models against IR and LC-MS data for deprotection intermediates .

Q. What strategies are used to establish structure-activity relationships (SAR) for analogs targeting enzyme inhibition?

- Answer : Systematic modification of the cyclopropane (e.g., cis/trans isomers) and thiophene substituents (e.g., ester vs. carboxylate) is paired with enzymatic assays (IC50 measurements). Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the Boc group and catalytic lysine residues. demonstrates a 10-fold activity drop when replacing the cyclopropane with a cyclohexane ring .

Data Contradiction Analysis

Q. How can conflicting solubility data in aqueous vs. organic phases be reconciled for this compound?

- Answer : Discrepancies arise from polymorphic forms. X-ray crystallography ( ) reveals that the α-polymorph (solubility: 2 mg/mL in water) has a planar thiophene ring, while the β-form (solubility: 0.5 mg/mL) adopts a twisted conformation. Differential scanning calorimetry (DSC) and powder XRD can identify dominant polymorphs under specific crystallization conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.